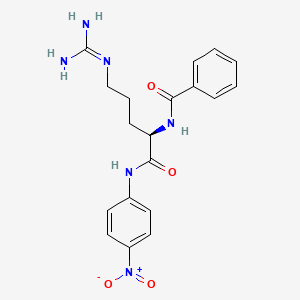

N-Benzoyl-D-arginine-4-nitroanilide

CAS No.:

Cat. No.: VC17983698

Molecular Formula: C19H22N6O4

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N6O4 |

|---|---|

| Molecular Weight | 398.4 g/mol |

| IUPAC Name | N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |

| Standard InChI | InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1 |

| Standard InChI Key | RKDYKIHMFYAPMZ-MRXNPFEDSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

BAPNA’s structure comprises three functional regions:

-

Benzoyl Group: Attached to the α-amino group of D-arginine, this aromatic moiety enhances substrate stability and facilitates interactions with hydrophobic pockets in protease active sites .

-

D-Arginine Backbone: The chirality of the D-isomer ensures specificity for enzymes like trypsin, which exhibit stereoselective binding .

-

4-Nitroanilide Leaving Group: The para-nitroaniline moiety acts as a chromophore, releasing a yellow product () upon hydrolysis, enabling real-time activity monitoring .

The hydrochloride salt form () is commonly used to improve solubility in aqueous buffers .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 398.42 g/mol |

| Solubility | Soluble in water, DMSO, methanol |

| Optical Rotation | |

| Stability | Stable at -20°C; hydrolyzes under alkaline conditions |

Synthesis and Purification

Synthetic Pathways

BAPNA is synthesized via sequential acylation and coupling reactions:

-

Benzoylation of D-Arginine: D-arginine reacts with benzoyl chloride in alkaline conditions to form N-benzoyl-D-arginine.

-

Nitroanilide Coupling: The intermediate is coupled with 4-nitroaniline using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) .

The reaction scheme is:

Purification Methods

Crude BAPNA is purified via:

-

Recrystallization: From ethanol/water mixtures to remove unreacted precursors.

-

Column Chromatography: Silica gel eluted with chloroform-methanol (9:1) achieves >95% purity .

Biochemical Applications

Protease Activity Assays

BAPNA serves as a substrate for trypsin-like serine proteases, which cleave the amide bond between arginine and 4-nitroaniline. The hydrolysis reaction follows Michaelis-Menten kinetics:

Activity is quantified by measuring absorbance at 405 nm, with molar extinction coefficient .

Drug Discovery and Inhibition Studies

BAPNA-based assays identify protease inhibitors by monitoring reduced 4-nitroaniline release. For example, the trypsin inhibitor leupeptin reduces BAPNA hydrolysis by 80% at 10 μM .

Research Findings and Comparative Studies

Enzymatic Specificity Across Species

A study comparing BAPNA hydrolysis in halophilic bacteria revealed:

| Organism | Hydrolysis Activity (nmol/min/mg) |

|---|---|

| Haloanaerobium praevalens | 12.4 ± 1.2 |

| Sporohalobacter lortetii | 0.8 ± 0.3 |

| Bacillus subtilis | 15.6 ± 2.1 |

H. praevalens exhibited activity akin to Bacillus, supporting its phylogenetic link to endospore-forming bacteria .

Structural Analogues and Activity

Modifying BAPNA’s structure alters enzyme interactions:

| Analogue | Modification | |

|---|---|---|

| BAPNA | None | 0.45 ± 0.03 |

| N-Acetyl-DL-arginine-4-NA | Acetyl group | 1.20 ± 0.12 |

| Benzoyl-L-arginine-4-NA | L-arginine isomer | No activity |

The D-configuration and benzoyl group are critical for trypsin binding .

Future Directions

Recent studies explore BAPNA derivatives for high-throughput screening of antiviral protease inhibitors and point-of-care diagnostics. Functionalizing the nitroanilide group with fluorophores could enable dual-mode (colorimetric/fluorescent) detection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume